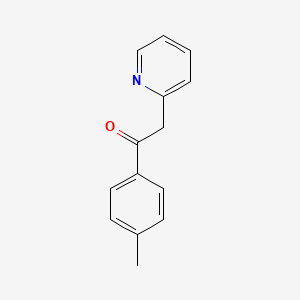

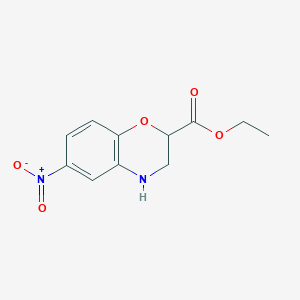

ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Descripción general

Descripción

Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound that belongs to the class of 1,4-benzoxazines. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The 1,4-benzoxazine core is a common motif in various bioactive molecules and pharmaceutical agents.

Synthesis Analysis

The synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and related compounds involves several key steps. For instance, ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates can be transformed into ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates using sodium hydride in dioxane, with the structure confirmed by X-ray analysis and NMR spectroscopy . Additionally, ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate can be synthesized from ethyl 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate through nitration, reduction, diazotation, and bromination, leading to various ethyl 7-amino-substituted derivatives . Moreover, ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives can be obtained from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, with hydrogenation of ethyl 2H-1,4-benzoxazine-3-carboxylate providing satisfactory yields .

Molecular Structure Analysis

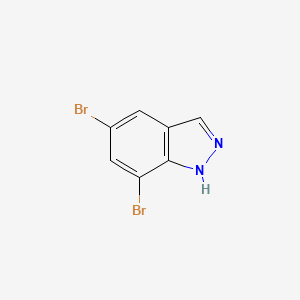

The molecular structure of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is characterized by the presence of a benzoxazine ring, which is a heterocyclic system containing nitrogen and oxygen atoms. The nitro group at the 6-position and the ethyl ester moiety at the 2-carboxylate position are key functional groups that influence the chemical behavior and reactivity of the molecule. The structure of related benzoxazine derivatives has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is influenced by its functional groups. For example, the nitro group can undergo reduction to an amino group, which can then participate in further chemical transformations such as diazotation and substitution reactions . The benzoxazine ring can also engage in reactions that form new C-N, C-C, and C-O bonds, as demonstrated in the synthesis of chiral 3,4-dihydro-2H-naphtho[1,2-b][1,4]oxazin-2-ones from benzoxepine-4-carboxylates and chiral amino acid ethyl esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate are determined by its molecular structure. The presence of the nitro group is likely to increase the compound's polarity and may affect its solubility in various solvents. The ethyl ester group could make the compound more lipophilic, potentially influencing its pharmacokinetic properties. The exact physical properties such as melting point, boiling point, and solubility would require empirical determination through experimental studies.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives, closely related to ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, have been synthesized and isolated, offering a pathway for the development of various chemical compounds (Mayer et al., 2001).

- Alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, structurally similar to ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, were synthesized and structurally confirmed, demonstrating potential for diverse chemical applications (Štefanić et al., 2001).

Chemical Structure and Analysis

- The synthesis of ethyl 3,4-dihydro-4-tosyl-2H-1,4-benzoxazine-3-carboxylate, another derivative, indicates the versatility in chemical structure modifications of these compounds (Bartsch, 1987).

- X-ray analysis has been used to unambiguously establish the structure of various derivatives, underlining the significance of structural analysis in chemical research (Ilaš et al., 2008).

Safety and Hazards

The safety information for ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate includes several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets, leading to changes at the cellular level .

Result of Action

Similar compounds have been found to exhibit various biologically vital properties .

Propiedades

IUPAC Name |

ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-2-17-11(14)10-6-12-8-5-7(13(15)16)3-4-9(8)18-10/h3-5,10,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKADMWGXJPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606458 | |

| Record name | Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

CAS RN |

68281-45-8 | |

| Record name | Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)